molecular formula C17H13NO2 B10789075 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol CAS No. 894-93-9

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol

Cat. No.: B10789075
CAS No.: 894-93-9
M. Wt: 263.29 g/mol
InChI Key: FMIVOPRNBGRDKP-UHFFFAOYSA-N
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Description

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol is a Schiff base compound, which is a type of organic compound typically formed by the condensation of an amine with a carbonyl compound. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminonaphthalene. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol primarily involves its ability to form complexes with metal ions. The hydroxyl and imine groups in the compound coordinate with metal ions, forming stable complexes. This property is particularly useful in detecting and adsorbing metal ions such as aluminum .

Comparison with Similar Compounds

Similar Compounds

    2-(((2-Hydroxyphenyl)imino)methyl)phenol: Another Schiff base with similar coordination properties.

    2-(((2-Hydroxyphenyl)imino)methyl)benzene: Similar structure but with different aromatic ring systems.

Uniqueness

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol is unique due to its naphthol backbone, which provides distinct electronic properties and enhances its ability to form stable complexes with metal ions. This makes it particularly effective in applications such as metal ion detection and adsorption .

Properties

IUPAC Name

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVOPRNBGRDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233809
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-93-9
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Record name 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
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Record name NSC111847
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Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Record name 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol
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